(S)-3-hydroxylauroyl-CoA

Enzymology Fatty Acid Oxidation Stereospecificity

Mitochondrial β-oxidation researchers require stereochemically pure (S)-3-hydroxylauroyl-CoA to avoid false-negative LCHAD activity readouts caused by incorrect enantiomers or chain-length analogs. • Exclusive (S)-enantiomer: absolute requirement for LCHAD/MTP enzyme recognition; the (R)-enantiomer (CAS 917-42-0) yields no measurable activity. • C12 chain length within the optimal C12-C16 substrate window for LCHAD; short-chain (C4) substrates exhibit negligible activity with this isoform. • ≥98% HPLC purity minimizes background NADH oxidation in coupled spectrophotometric assays, enabling accurate kinetic parameter determination. Standard packs: 10 mg, 50 mg, 100 mg. Bulk and custom synthesis available.

Molecular Formula C33H58N7O18P3S
Molecular Weight 965.8 g/mol
Cat. No. B1245662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxylauroyl-CoA
Molecular FormulaC33H58N7O18P3S
Molecular Weight965.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1
InChIKeyIJFLXRCJWPKGKJ-LXIXEQKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxylauroyl-CoA Overview


(S)-3-Hydroxylauroyl-CoA (CAS 917-43-1) is a medium-chain (S)-3-hydroxy fatty acyl-CoA derivative formed via condensation of coenzyme A with (S)-3-hydroxydodecanoic acid, with a molecular weight of 965.84 g/mol [1]. This compound serves as an obligate metabolic intermediate in the third step of the mitochondrial fatty acid β-oxidation spiral and is annotated as a human, mouse, Saccharomyces cerevisiae, and Escherichia coli metabolite [2]. It belongs to the class of (S)-3-hydroxyacyl-CoAs and functions as an acyl donor in enzymatic reactions involving long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP) complex [3].

Why (S)-3-Hydroxylauroyl-CoA Cannot Be Substituted


Substituting (S)-3-hydroxylauroyl-CoA with its (R)-enantiomer or alternative chain-length 3-hydroxyacyl-CoAs in enzymatic assays or metabolic studies introduces confounded results due to strict stereospecificity and chain-length dependency of the cognate enzymes. The mitochondrial L-3-hydroxyacyl-CoA dehydrogenase exhibits absolute stereochemical discrimination, oxidizing exclusively the CoA derivatives of L-(+)-3-hydroxy acids [1]. Moreover, LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for compounds of C12–C16 chain length, with negligible activity toward short-chain (C4) substrates [2]. Consequently, the use of generic or incorrectly specified analogs yields false-negative activity readouts, inaccurate kinetic parameters, and misinterpretation of metabolic flux data. The procurement decision for this compound is therefore not fungible; the specific stereochemical and chain-length identity of (S)-3-hydroxylauroyl-CoA is a prerequisite for experimental validity in mitochondrial fatty acid oxidation research.

(S)-3-Hydroxylauroyl-CoA Differentiation Evidence


L-3-Hydroxyacyl-CoA Dehydrogenase Stereospecificity

The L-3-hydroxyacyl-CoA dehydrogenase enzyme displays rigorous stereospecificity: only the CoA derivatives of L-(+)-3-hydroxy acids are oxidized, and only this isomer is formed upon reduction of the corresponding 3-ketoacyl-CoA [1]. (S)-3-Hydroxylauroyl-CoA, bearing the L-(+)-3-hydroxy stereochemistry, is therefore the biologically relevant substrate, whereas its (R)-enantiomer (CAS 917-42-0) is not recognized as a substrate by this enzyme class [2]. This stereochemical exclusivity is a well-established class characteristic of the dehydrogenase family, applicable across chain-length homologs up to approximately C20 [1].

Enzymology Fatty Acid Oxidation Stereospecificity Mitochondrial Metabolism

Endogenous Metabolite Annotation Across Species

(S)-3-Hydroxylauroyl-CoA is explicitly annotated as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a mouse metabolite in authoritative metabolomics databases [1]. In contrast, the (R)-enantiomer (R)-3-hydroxylauroyl-CoA (CHEBI:74451) lacks any such biological role annotation in ChEBI and is not listed as an endogenous metabolite in MiMeDB or HMDB [2]. This differential annotation reflects the exclusive occurrence of the (S)-enantiomer in endogenous fatty acid β-oxidation pathways across evolutionarily diverse organisms.

Metabolomics Lipid Metabolism Biochemical Pathway Analysis Comparative Biochemistry

Chain-Length Specificity for LCHAD

LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for compounds of C12–C16 chain length, in contrast to short-chain-3-hydroxyacyl-CoA dehydrogenase (SCHAD) where specificity is optimal at C6 [1]. LCHAD action is highest at C16 and inactive at C4. (S)-3-Hydroxylauroyl-CoA, with a C12 acyl chain, falls directly within this optimal C12–C16 window, making it a preferred substrate for LCHAD assays. In comparison, a C6 analog such as (S)-3-hydroxyhexanoyl-CoA would be a suboptimal substrate for LCHAD (falling outside the optimal window) while a C16 analog such as (S)-3-hydroxypalmitoyl-CoA would be equally suitable but represents a different research context [2].

LCHAD Mitochondrial Trifunctional Protein Fatty Acid β-Oxidation Enzyme Kinetics

Purity Specification for Reliable Quantitative Assays

Commercially sourced (S)-3-hydroxylauroyl-CoA from BOC Sciences (Catalog NO. 917-43-1) is specified with a purity of ≥98% as determined by HPLC . In comparison, many CoA ester products from general biochemical suppliers are offered at ≥90% or ≥95% purity thresholds, with lower-grade preparations potentially containing unreacted CoA, hydrolyzed free acid, or oxidized degradation products that interfere with enzymatic assays [1]. The ≥98% HPLC purity specification provides procurement specialists with a verifiable quality benchmark that minimizes lot-to-lot variability and reduces the need for repurification prior to use in sensitive kinetic measurements.

Analytical Chemistry Quality Control Enzymatic Assay Procurement Specification

Distinct CAS Identifiers for Enantiomers

(S)-3-Hydroxylauroyl-CoA is assigned CAS 917-43-1, whereas its (R)-enantiomer (R)-3-hydroxylauroyl-CoA is assigned the distinct CAS registry number 917-42-0 . These adjacent but non-interchangeable CAS numbers represent chemically distinct compounds with different stereochemical configurations and, consequently, different biological activities. Both enantiomers are commercially available from major suppliers including MedChemExpress and TargetMol, making unambiguous identification via CAS number essential for correct procurement .

Chemical Procurement Inventory Management CAS Registry Quality Assurance

(S)-3-Hydroxylauroyl-CoA Application Scenarios


LCHAD and MTP Functional Assays

Investigators studying mitochondrial trifunctional protein (MTP) or isolated long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity require (S)-3-hydroxylauroyl-CoA as a chain-length-appropriate substrate (C12, within the optimal C12–C16 window for LCHAD) [1]. The (S)-stereochemistry is obligatory for enzyme recognition; use of the (R)-enantiomer (CAS 917-42-0) yields no activity [2]. The ≥98% HPLC purity specification from qualified vendors minimizes background NADH oxidation in coupled spectrophotometric assays, enabling accurate determination of kinetic parameters .

LCHAD Deficiency Research

(S)-3-Hydroxylauroyl-CoA serves as a diagnostic substrate for evaluating residual LCHAD activity in patient-derived fibroblasts, lymphocytes, or tissue homogenates from individuals with suspected long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) [1]. The compound's annotation as an endogenous human metabolite supports its physiological relevance in ex vivo enzyme activity measurements [3]. Selection of the correct (S)-enantiomer is critical, as the accumulation of 3-hydroxyacyl-CoA intermediates in LCHADD patients occurs exclusively with L-(+)-3-hydroxy stereochemistry [2].

Metabolomics and Stable Isotope Flux Analysis

In targeted metabolomics studies of mitochondrial β-oxidation intermediates, (S)-3-hydroxylauroyl-CoA is used as an authentic standard for LC-MS/MS method development and quantification [3]. Its designation as a metabolite across human, mouse, yeast, and E. coli models validates its use as a conserved pathway intermediate in cross-species comparative metabolomics [3]. The CAS 917-43-1 identifier ensures procurement of the correct stereoisomer for building spectral libraries and calibrating quantitative assays .

Biocatalytic Synthesis of Chiral Building Blocks

The stereospecificity of L-3-hydroxyacyl-CoA dehydrogenase toward (S)-3-hydroxylauroyl-CoA can be exploited in biocatalytic cascades for the production of enantiopure 3-hydroxy fatty acids or their CoA derivatives [2]. The enzyme's rigorous stereochemical preference ensures that the (S)-enantiomer is selectively converted to 3-oxolauroyl-CoA, providing a basis for kinetic resolution or stereospecific synthesis of downstream intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-hydroxylauroyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.